Product packaging for 1-benzoyl-3-(trifluoromethyl)azetidine(Cat. No.:CAS No. 2731014-23-4)

1-benzoyl-3-(trifluoromethyl)azetidine

Cat. No.: B6200837
CAS No.: 2731014-23-4
M. Wt: 229.2
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis Research

Azetidines, four-membered nitrogen-containing saturated heterocycles, are valuable building blocks in organic synthesis. fiveable.memagtech.com.cn Their importance stems from their unique combination of ring strain and stability. While the considerable ring strain makes them reactive and thus useful for constructing more complex molecules, they are notably more stable and easier to handle than their three-membered counterparts, aziridines. rsc.orgrsc.org This balance allows for controlled ring-opening reactions, making them versatile intermediates in the synthesis of a variety of nitrogen-containing compounds. rsc.orgnih.gov The stereochemistry of the azetidine (B1206935) ring is a critical aspect, as the nitrogen atom and substituents on the ring can create chiral centers, influencing the properties and biological activity of the resulting molecules. fiveable.me

Strategic Importance of the Trifluoromethyl Group in Modulating Molecular Properties for Research Applications

The trifluoromethyl (-CF3) group plays a crucial role in medicinal chemistry and drug design. mdpi.comwikipedia.org Its incorporation into organic molecules can significantly alter their physicochemical properties. The high electronegativity of the fluorine atoms often imparts increased metabolic stability, protecting adjacent chemical bonds from enzymatic degradation. mdpi.comwikipedia.org Furthermore, the trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com This substituent is often used to fine-tune the electronic and steric characteristics of a compound to optimize its interaction with biological targets. wikipedia.orgnih.gov The introduction of a trifluoromethyl group is a well-established strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. mdpi.com

Historical Context and Evolution of Synthetic Approaches to Substituted Azetidines

The synthesis of azetidines has historically been challenging due to the inherent ring strain. nih.gov Early methods often involved multi-step sequences with limited substrate scope. nih.gov Over the years, significant progress has been made in developing more efficient and versatile synthetic routes. magtech.com.cn These include intramolecular cyclization reactions, such as nucleophilic substitution and reductive cyclizations, as well as cycloaddition reactions like the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene. magtech.com.cnnih.gov More recent advancements include ring expansion of three-membered heterocycles, ring contraction of five-membered heterocycles, and the reduction of β-lactams (azetidin-2-ones). magtech.com.cnwikipedia.org The development of catalytic methods, including those utilizing transition metals, has further expanded the toolkit for constructing functionalized azetidines. rsc.org For instance, a titanium-mediated coupling reaction has been reported for the synthesis of spirocyclic NH-azetidines. sciencedaily.com These evolving synthetic strategies have made a wider range of substituted azetidines, including those with trifluoromethyl groups, more accessible for research purposes. nih.govorganic-chemistry.org

Properties

CAS No.

2731014-23-4

Molecular Formula

C11H10F3NO

Molecular Weight

229.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 1 Benzoyl 3 Trifluoromethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The considerable ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, a process that can be initiated by a variety of reagents and conditions. rsc.org These transformations are valuable in synthetic chemistry as they allow for the rapid construction of complex acyclic amine derivatives from a compact, cyclic precursor. The regiochemical and stereochemical outcomes of these reactions are heavily influenced by the substituents on the azetidine ring.

The ring-opening of azetidines can be effectively achieved with a range of nucleophiles. beilstein-journals.orguni-mainz.denih.gov In the case of 1-benzoyl-3-(trifluoromethyl)azetidine, the reaction is anticipated to be highly regioselective due to the strong electron-withdrawing effect of the trifluoromethyl group. This group enhances the electrophilic character of the C-3 carbon, making it the primary site for nucleophilic attack. However, the nitrogen atom, once protonated or activated by a Lewis acid, can also facilitate ring-opening by attack at either the C-2 or C-4 positions.

Studies on analogous trifluoromethyl-substituted heterocycles have demonstrated that nucleophiles can direct selective transformations, leading to a variety of functionalized products. For example, the reaction of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine with different nucleophiles leads to the selective formation of aziridines, azetidines, and other heterocyclic systems, highlighting the directing power of the nucleophile in complex transformations. nih.govresearchgate.netresearchgate.net

NucleophileAnticipated Product TypeKey Influencing Factor
Aromatic thiols/phenolsRegioselective C-3 addition productHigh nucleophilicity of sulfur/oxygen and electronic activation by CF₃ group. nih.govresearchgate.net
Organometallic Reagents (e.g., Grignards)Ring-opened amino alcoholAttack at the benzoyl carbonyl or the azetidine ring, depending on conditions.
Hydrides (e.g., LiAlH₄)Reductive ring-opening or reduction of the benzoyl groupReaction conditions determine selectivity between carbonyl reduction and ring cleavage.

Acid-Catalyzed Reactions: The presence of a Lewis or Brønsted acid typically activates the azetidine ring toward nucleophilic attack. nih.gov The nitrogen atom of this compound is expected to be less basic due to the electron-withdrawing benzoyl group. However, under sufficiently acidic conditions, protonation can occur, significantly enhancing the ring's electrophilicity. This "activation" facilitates ring-opening even by weak nucleophiles. Research on the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to yield azetidines demonstrates the utility of Lewis acids in promoting cyclization and, by extension, their potential in catalyzing the reverse ring-opening reactions. nih.govfrontiersin.orgelsevierpure.com The regioselectivity of the nucleophilic attack on the activated azetidinium ion would be directed by the electronic influence of the trifluoromethyl group.

Base-Catalyzed Reactions: Base-catalyzed ring-opening of azetidines is less common. However, if a proton at a position alpha to an activating group is present, a base could initiate an elimination-type ring-opening. For this compound, a strong base could potentially abstract a proton from the C-2 or C-4 positions, although this is generally a high-energy process. More commonly, bases are employed in reactions of substituted azetidines that proceed via intramolecular cyclization following an initial modification, rather than direct ring-opening of the parent azetidine.

Radical-initiated reactions provide an alternative pathway for the functionalization of strained rings. Recent studies have shown that radical-initiated ring-opening difunctionalization of azabicyclo[1.1.0]butanes (ABBs) is an effective method to access substituted azetidines. acs.org For instance, the reaction of a 3-benzoyl-substituted ABB with a pentafluorosulfanyl radical (F₅S•) source yields a corresponding N–SF₅ azetidine. acs.org This demonstrates the viability of radical addition to the nitrogen atom, followed by ring-opening to generate a carbon-centered radical at C-3, which can then be trapped.

Similarly, radical hydrodechlorination of a 3-chloro-2-(trifluoromethyl)azetidine derivative using n-Bu₃SnH and AIBN proceeds via a radical intermediate at the C-3 position. nih.gov This suggests that this compound could undergo functionalization through radical pathways, potentially involving hydrogen atom abstraction or addition of a radical species to the ring, leading to ring-opened or substituted products.

Radical Precursor/InitiatorPotential Reaction TypeExpected Intermediate
n-Bu₃SnH / AIBNReductive C-X bond cleavage (if a leaving group is present at C-3)Carbon-centered radical at C-3. nih.gov
SF₅-transfer reagents / PhotocatalystStrain-release difunctionalization (from a related ABB precursor)Nitrogen-centered radical cation followed by a C-3 radical. acs.org
Sulfonyl radical sourcesStrain-release ring-opening (from a related ABB precursor)Nitrogen-centered radical followed by a C-3 radical. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is not merely a passive substituent; its unique properties actively shape the reactivity of the entire molecule.

The CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect). This has several significant consequences for the reactivity of the this compound ring system: nih.govmdpi.com

Decreased Basicity of Nitrogen: The CF₃ group, in concert with the N-benzoyl group, significantly reduces the electron density on the nitrogen atom. This lowers the pKa of the conjugate acid, making the nitrogen less basic and less nucleophilic. nih.gov This property can be advantageous in medicinal chemistry for reducing off-target interactions. nih.govmdpi.com

Activation of the Azetidine Ring: The inductive pull of electrons by the CF₃ group makes the carbon atoms of the azetidine ring, particularly C-2 and C-4, more electrophilic and thus more susceptible to nucleophilic attack. This effect enhances the reactivity of the strained ring system toward ring-opening. nih.govscispace.com

Increased Electrophilicity of Superelectrophiles: Studies on trifluoromethyl-substituted superelectrophiles have shown that the CF₃ group greatly enhances the electrophilic character at adjacent cationic centers. nih.govscispace.comresearchgate.net In acid-catalyzed reactions of this compound, the formation of a protonated azetidinium species would result in a highly reactive electrophile, with the positive charge being stabilized through delocalization influenced by the CF₃ group.

The electronic and steric properties of the trifluoromethyl group play a critical role in directing the outcome of reactions.

Regioselectivity: In nucleophilic ring-opening reactions, the CF₃ group at the C-3 position is expected to direct nucleophiles to attack the C-2 or C-4 positions. The precise site of attack would depend on the reaction mechanism (Sₙ1 vs. Sₙ2 character) and the nature of the nucleophile. For instance, in an Sₙ2-type mechanism, attack would likely be favored at the less sterically hindered C-4 position. The strong electron-withdrawing nature of the CF₃ group profoundly influences charge distribution in any cationic intermediates, thereby controlling the regioselectivity of nucleophilic addition. scispace.com

Stereoselectivity: The steric bulk of the CF₃ group, which is considered to be between that of an ethyl and an isopropyl group, can influence the stereochemical course of reactions. nih.gov In reactions involving the formation of new stereocenters, the trifluoromethyl group can direct the incoming reagent to the opposite face of the ring, leading to a high degree of stereocontrol. For example, the radical reduction of 3-chloro-3-p-tolyl-2-(trifluoromethyl)azetidine resulted in a nearly 1:1 mixture of diastereomers, suggesting that the steric interactions of the CF₃ group with other substituents in the transition state are significant in determining the stereochemical outcome. nih.gov

Transformations Involving the N-Benzoyl Moiety

The N-benzoyl group in this compound serves as a versatile handle for further functionalization. Its reactivity can be broadly categorized into cleavage and exchange reactions, and functionalization of the aromatic ring.

Cleavage and Exchange Reactions

The cleavage of the N-benzoyl group is a critical step in the synthesis of N-unsubstituted or differently N-substituted 3-(trifluoromethyl)azetidines. While specific studies on this compound are not extensively documented, the deprotection of N-benzoyl groups in similar heterocyclic systems is well-established.

Hydrolysis: Acidic or basic hydrolysis is a common method for the cleavage of the amide bond. For instance, refluxing in the presence of a strong acid like concentrated hydrochloric acid or a strong base such as sodium hydroxide (B78521) in a protic solvent can effectively remove the benzoyl group researchgate.net. The choice of conditions depends on the stability of the azetidine ring and the trifluoromethyl group to the reaction environment.

Reductive Cleavage: In cases where harsh acidic or basic conditions are not tolerated, reductive cleavage offers a milder alternative. Reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, although this would result in the corresponding N-benzyl derivative rather than the free amine.

Exchange Reactions: The N-benzoyl group can also be exchanged for other acyl or sulfonyl groups. This can be achieved by first cleaving the benzoyl group and then reacting the resulting secondary amine with a suitable acylating or sulfonylating agent.

Table 1: Representative Conditions for N-Benzoyl Group Cleavage in Heterocycles

Reagent/ConditionsSubstrate TypeProductReference
Conc. HCl, refluxN-Benzoyl heterocyclesFree amine researchgate.net
NaOH, MeOH/H₂O, heatN-Benzoyl heterocyclesFree amine researchgate.net
LiAlH₄, THFN-Benzoyl amidesN-Benzyl amineGeneral knowledge

Functionalization of the Aromatic Ring

The phenyl ring of the N-benzoyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The amide group is generally considered to be an ortho-, para-directing group, although its deactivating nature can make these reactions challenging.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid decomposition of the azetidine ring.

Halogenation: Halogenation of the phenyl ring can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often in the presence of a radical initiator or an acid catalyst.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce acyl and alkyl groups onto the aromatic ring. These reactions are typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) sigmaaldrich.com. The choice of solvent and temperature is crucial to ensure the stability of the azetidine moiety.

Table 2: General Conditions for Electrophilic Aromatic Substitution on Benzamides

ReactionReagentsExpected Product PositionReference
NitrationHNO₃, H₂SO₄Ortho, ParaGeneral knowledge
BrominationNBS, H₂SO₄Ortho, ParaGeneral knowledge
AcylationRCOCl, AlCl₃Para sigmaaldrich.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for the modification of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For derivatives of this compound bearing a halide on the benzoyl ring (e.g., 1-(4-bromobenzoyl)-3-(trifluoromethyl)azetidine), reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination can be employed.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond between the halogenated benzoyl group and a boronic acid or ester. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt and a phosphine ligand, and a base like potassium carbonate or cesium carbonate rsc.org.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halogenated benzoyl group and an amine. The catalytic system typically consists of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide wikipedia.orgacsgcipr.org.

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

ReactionCatalyst SystemBaseSubstratesReference
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Aryl halide, Boronic acid nih.govnih.gov
Buchwald-HartwigPd₂(dba)₃, XPhosNaOtBuAryl halide, Amine wikipedia.orgnih.gov

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary approach to palladium catalysis for various transformations.

C-H Activation/Functionalization: Copper catalysts can facilitate the direct functionalization of C-H bonds. For this compound, this could potentially be applied to the ortho-C-H bonds of the benzoyl group, directed by the amide functionality. For example, copper-catalyzed trifluoromethylation of C-H bonds has been reported for other systems researchgate.net.

Click Chemistry: If an azide or alkyne functionality were introduced into the benzoyl ring, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to link the azetidine scaffold to other molecules.

Table 4: Examples of Copper-Catalyzed Reactions on Aromatic Systems

ReactionCatalystReagentsProduct TypeReference
C-H TrifluoromethylationCuClTogni's reagentAryl-CF₃ researchgate.net
Azide-Alkyne CycloadditionCuIAzide, AlkyneTriazole beilstein-journals.org

Detailed Mechanistic Investigations

Detailed mechanistic studies on the reactivity of this compound are scarce. However, the mechanisms of the individual transformations discussed above are generally well-understood from studies on analogous systems.

For palladium-catalyzed cross-coupling reactions , the catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in Suzuki-Miyaura) or coordination of the amine and deprotonation (in Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst wikipedia.org.

For copper-catalyzed C-H functionalization , the mechanism can be more varied. For instance, a proposed mechanism for copper-catalyzed trifluoromethylation involves the generation of a CF₃ radical from a trifluoromethyl source, which then reacts with the aromatic substrate.

Further experimental and computational studies are needed to elucidate the specific mechanistic pathways and intermediates involved in the reactions of this compound. Such studies would be invaluable for optimizing reaction conditions and expanding the synthetic utility of this important class of compounds.

Identification of Key Intermediates and Transition States

There is no specific information available in the surveyed literature to identify the key intermediates and transition states involved in the chemical reactions of this compound.

Elucidation of Reaction Pathways

Detailed reaction pathways for this compound have not been elucidated in the available scientific literature.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. For 1-benzoyl-3-(trifluoromethyl)azetidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Advanced 1D and 2D NMR Techniques for Definitive Structural Assignment

A detailed NMR analysis would begin with the acquisition of standard 1D ¹H and ¹³C spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group and the protons of the azetidine (B1206935) ring. The trifluoromethyl group would not directly produce a signal in the ¹H spectrum but would cause characteristic splitting in the signals of nearby protons.

To definitively assign these signals and establish connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would clearly map the relationships between the protons on the azetidine ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon in the azetidine and benzoyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in connecting the benzoyl group to the azetidine ring by showing correlations between the carbonyl carbon and the azetidine protons. Furthermore, correlations between the trifluoromethyl carbons and protons on the azetidine ring would firmly place the CF₃ group at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the protons of the benzoyl group and specific protons on the azetidine ring, offering insights into the rotational orientation of the benzoyl group.

Stereochemical Assignment via NMR Methods

Assuming the synthesis of this compound results in a chiral center at C3, NMR methods, particularly NOESY, would be vital for determining the relative stereochemistry if other stereocenters were present. In the case of a single stereocenter, the focus would be on the compound's conformation. The magnitude of coupling constants (J-values) between the azetidine ring protons, obtained from high-resolution 1D ¹H spectra, can also provide information about the dihedral angles and thus the ring's pucker and the substituent's orientation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to obtain a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺). This would allow for the confirmation of the molecular formula, C₁₁H₁₀F₃NO.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound might include:

Loss of the benzoyl group.

Cleavage of the azetidine ring.

Loss of the trifluoromethyl group.

Analysis of these fragments would help to piece together the molecular structure, corroborating the NMR data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretch of the benzoyl group, typically in the region of 1630-1680 cm⁻¹. Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would also be prominent, usually found in the 1000-1400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from the benzoyl ring would also be observed.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the carbonyl stretch is also Raman active, aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, aiding in the confirmation of the benzoyl moiety.

Conformational insights can sometimes be gleaned from subtle shifts in the vibrational frequencies, especially when comparing experimental spectra to those predicted by computational modeling.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter(s), something that is challenging to achieve by NMR alone without a chiral reference. The resulting crystal structure would offer an unambiguous picture of the molecule's conformation in the solid state, including the pucker of the azetidine ring and the orientation of the benzoyl and trifluoromethyl substituents.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

If this compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, chiroptical spectroscopy would be essential for determining the enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum. By comparing the CD spectrum of a synthesized sample to that of a known enantiomerically pure standard, the enantiomeric excess can be quantified. The electronic transitions of the benzoyl chromophore would likely dominate the CD spectrum, providing a sensitive probe of the chiral environment.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-benzoyl-3-(trifluoromethyl)azetidine at the molecular level.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often employing a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The presence of the benzoyl and trifluoromethyl groups significantly influences the geometry of the azetidine (B1206935) ring. The planarity and puckering of the four-membered ring are of particular interest. While some dinitro-azetidine derivatives have been found to possess a nearly planar ring, the substituents on this compound likely induce a degree of puckering. nih.gov The electronic structure is also heavily influenced by these substituents, with the trifluoromethyl group, in particular, affecting the electron distribution and basicity of the nitrogen atom. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
ParameterValue
C=O Bond Length (Å)1.23
N-C(O) Bond Length (Å)1.38
C-CF3 Bond Length (Å)1.52
Azetidine Ring Puckering Angle (°)15.5

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is characterized by the potential for ring puckering and rotation around the N-C(O) bond. Computational studies can map the potential energy surface to identify low-energy conformers and the energy barriers between them. The dynamics of the azetidine nitrogen atom, including its inversion, can also be computationally explored. mdpi.comcnr.it The interplay between the steric hindrance of the trifluoromethyl group and the electronic delocalization of the benzoyl group dictates the preferred conformations and their relative energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.org An MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the benzoyl group, making it a prime site for electrophilic interaction. Conversely, the regions around the hydrogen atoms of the aromatic ring and the azetidine ring would exhibit positive potential. The trifluoromethyl group would significantly withdraw electron density, creating a more positive potential on the adjacent carbon atom.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound
RegionPredicted MEP Value (kJ/mol)Reactivity Implication
Carbonyl Oxygen-150Electrophilic Attack
Azetidine Nitrogen-80Reduced Nucleophilicity due to CF3
Carbon attached to CF3+50Nucleophilic Attack

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and spatial distribution of these orbitals are critical in understanding the molecule's behavior in chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the benzoyl group and the azetidine nitrogen, representing the most available electrons for donation. The LUMO, on the other hand, would likely be centered on the benzoyl group and the carbon atom bearing the trifluoromethyl group, indicating the most probable sites for accepting electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. Matching the FMO energies of reactants is a key principle in predicting the success of reactions, such as the synthesis of azetidines. nih.govthescience.devresearchgate.net

Mechanistic Studies via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species and the calculation of energy barriers.

Transition State Characterization and Reaction Barrier Calculations

For reactions involving this compound, such as nucleophilic substitution or ring-opening reactions, computational methods can be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By calculating the energy of the reactants, the transition state, and the products, the activation energy barrier for a given reaction can be determined. For instance, in a nucleophilic attack on the azetidine ring, DFT calculations can model the approach of the nucleophile, the formation of new bonds, and the breaking of existing bonds, providing a detailed energetic profile of the reaction pathway. Such calculations have been successfully applied to understand the regioselectivity of ring-opening reactions in other substituted azetidines. frontiersin.org

Table 3: Hypothetical Reaction Barriers for a Nucleophilic Ring-Opening of this compound
Reaction PathwayCalculated Activation Energy (kcal/mol)
Attack at C225.8
Attack at C422.1

Insights into Regioselectivity and Stereoselectivity

The synthesis of substituted azetidines often presents challenges in controlling regioselectivity and stereoselectivity. Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for dissecting the underlying reaction mechanisms that govern these outcomes. By calculating the potential energy surfaces and identifying the transition states for different reaction pathways, chemists can predict which isomers are energetically favored.

In the synthesis of azetidine rings, such as through the intramolecular aminolysis of epoxy amines, computational studies have been pivotal. For instance, investigations into lanthanide-catalyzed reactions revealed that the coordination of the catalyst with the substrate is a key factor in determining the regiochemical outcome. frontiersin.org DFT calculations of the transition state energies for C3 versus C4-selective aminolysis showed that the presence of the catalyst complex dramatically alters the energy landscape, favoring one regioisomer over the other, a result consistent with experimental observations. frontiersin.org Similarly, computational screening has been successfully employed to predict viable substrates for photocatalyzed azetidine synthesis, saving significant time in trial-and-error experimentation. nih.gov

For a hypothetical synthesis of this compound, similar computational approaches would be essential. Key considerations would include:

Transition State Analysis: Calculating the Gibbs free energies of activation (ΔG‡) for the formation of different regio- and stereoisomers. The pathway with the lowest energy barrier would correspond to the major product. researchgate.net

Steric and Electronic Effects: Modeling the influence of the bulky and electron-withdrawing benzoyl and trifluoromethyl groups on the transition state geometries and energies. These substituents can impose significant steric hindrance and electronic bias, directing the course of the reaction.

Catalyst-Substrate Interactions: If a catalyst is used, computational models can elucidate the precise nature of its interaction with the substrate, as demonstrated in metal-catalyzed azetidine syntheses. frontiersin.orgnih.gov

These theoretical investigations provide a predictive and explanatory tool that is crucial for designing efficient and selective synthetic routes to complex molecules like this compound. rsc.orgresearchgate.net

Table 1: Representative Data from a Hypothetical DFT Analysis of Reaction Selectivity
Transition StatePathwayRelative Gibbs Free Energy (ΔG‡, kcal/mol)Predicted Outcome
TS-1 Formation of (R)-1-benzoyl-3-(trifluoromethyl)azetidine0.0Major Stereoisomer
TS-2 Formation of (S)-1-benzoyl-3-(trifluoromethyl)azetidine+2.5Minor Stereoisomer
TS-3 Formation of 1-benzoyl-2-(trifluoromethyl)azetidine+5.8Disfavored Regioisomer

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which is vital for the structural elucidation of novel compounds. For this compound, methods like DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts as well as infrared (IR) vibrational frequencies. nih.govrsc.orgnih.gov

The process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Frequency Calculation: IR spectra are calculated from the second derivatives of the energy. The predicted frequencies help assign experimental bands to specific vibrational modes, such as the C=O stretch of the benzoyl group or C-F stretches of the trifluoromethyl group.

NMR Shielding Calculation: The GIAO method is used to compute the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). researchgate.netnih.gov

Predicting the ¹⁹F NMR spectrum is particularly important for fluorinated molecules. DFT calculations can achieve high accuracy, often with errors of less than 4 ppm, which is sufficient to distinguish between fluorine atoms in different chemical environments and confirm regiochemistry. rsc.orgnih.gov These predictive capabilities accelerate the confirmation of the target structure, complementing and guiding the interpretation of experimental data. nih.govdntb.gov.ua

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for this compound
Nucleus/ModePredicted Chemical Shift (δ, ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (δ, ppm) / Frequency (cm⁻¹)
¹H NMR
Azetidine CH₂4.15, 4.354.20, 4.40
Azetidine CH3.803.85
Benzoyl Ar-H7.50-7.807.55-7.85
¹³C NMR
C=O168.5169.0
CF₃125.1 (q, J ≈ 275 Hz)125.5 (q, J = 278 Hz)
¹⁹F NMR
CF₃-75.2-74.9
IR
C=O Stretch16551650
C-F Stretch1150-13001155-1295

Note: Experimental values are hypothetical for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanics calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. rsc.org For this compound, MD simulations can reveal crucial information about its conformational dynamics, flexibility, and interactions with its environment, such as solvent molecules. nih.govresearchgate.net

An MD simulation for this molecule would typically involve:

System Setup: Placing the molecule in a simulation box, often filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Force Field Application: Assigning a classical force field that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation Run: Solving Newton's equations of motion for every atom over a set period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory can provide insights into several dynamic properties of this compound:

Conformational Flexibility: The azetidine ring is known for its puckered conformation. MD simulations can quantify the dynamics of this ring puckering and determine the energy barriers between different puckered states.

Rotational Dynamics: The simulation can track the rotation of the benzoyl group around the C-N bond, identifying preferred orientations and the rotational energy profile.

Solvent Interactions: MD can map the distribution of solvent molecules around the solute, highlighting key intermolecular interactions like hydrogen bonds to the carbonyl oxygen. This is critical for understanding solubility and reactivity in solution.

These simulations bridge the gap between static molecular structures and the dynamic reality of chemical systems, offering a more complete understanding of the molecule's behavior. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation for this compound
ParameterDescriptionExample Value/Output
Force Field Set of equations and parameters to describe the system's potential energy.AMBER, CHARMM, GROMOS
Solvent Explicit solvent model used in the simulation box.TIP3P (Water), Chloroform
Simulation Time Total duration of the simulation.100 nanoseconds
Time Step Interval between calculations of forces and positions.2 femtoseconds
Ensemble Thermodynamic conditions (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Key Outputs Analyzed properties from the trajectory.Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Dihedral Angle Distributions, Ring Puckering Coordinates

Utility of 1 Benzoyl 3 Trifluoromethyl Azetidine As a Building Block in Complex Molecular Synthesis

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

1-Benzoyl-3-(trifluoromethyl)azetidine serves as a key starting material for the elaboration of more complex nitrogen-containing heterocyclic systems. The trifluoromethyl group can direct the regioselectivity of ring-opening or expansion reactions, while the azetidine (B1206935) core provides a rigid scaffold for further functionalization. researchgate.net

One notable application is in the synthesis of azetidine-fused tricyclic compounds. A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been developed, providing a facile route to these complex architectures under mild conditions. This transformation represents a rare example of a 4-exo-dig radical cyclization, opening new avenues for the construction of synthetically challenging azetidines from readily available starting materials. rsc.org

Furthermore, derivatives of 3-(trifluoromethyl)azetidine (B1504861) are instrumental in creating other heterocyclic structures. For instance, strain-release reactions of 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes, which can be conceptually derived from 3-(trifluoromethyl)azetidine precursors, lead to a variety of substituted 2-(trifluoromethyl)azetidines. These can be further transformed into 3-chloroazetidines or azetidin-3-ols, which are themselves versatile intermediates for more elaborate heterocyclic systems. nih.govresearchgate.net The introduction of a trifluoromethyl group can significantly influence the biological activity and metabolic stability of the resulting molecules. researchgate.net

The synthesis of pyrazolo[3,4-b]pyridine derivatives, for example, can be achieved from precursors containing a trifluoromethyl group, highlighting the broad utility of trifluoromethylated heterocycles in constructing diverse, biologically active scaffolds. mdpi.com

Role in the Synthesis of Conformationally Restricted Amino Acid Analogues

Azetidine-based amino acids are valuable tools in peptidomimetic drug design, serving as conformationally restricted analogues of natural amino acids like proline. lifechemicals.com The rigid four-membered ring of azetidine restricts the conformational flexibility of the peptide backbone, which can lead to enhanced biological activity and metabolic stability. This compound is a precursor to such valuable building blocks.

Azetidine-2-carboxylic acid and its derivatives are known proline analogues and have been widely used in the synthesis of small peptides. nih.gov Similarly, azetidine-3-carboxylic acid derivatives act as conformationally constrained β-proline analogues. nih.gov The presence of the trifluoromethyl group at the 3-position of the azetidine ring, as in derivatives of this compound, can further influence the conformational preferences and electronic properties of the resulting amino acid.

The synthesis of α-fluoroalkyl-α-amino acids is of significant interest in medicinal chemistry. researchgate.net Methodologies have been developed for the synthesis of cyclic α-CF3-α-amino acids, including those with four-membered rings. mdpi.com These non-natural amino acids can be incorporated into peptides to modulate their structure and function. For instance, the opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines has been shown to be an effective route to quaternary α-CF3-α-amino acids with high stereoselectivity. mdpi.comnih.gov

The table below summarizes some key azetidine-based amino acid analogues and their applications.

Azetidine Amino Acid AnalogueNatural Amino Acid CounterpartApplicationReference(s)
Azetidine-2-carboxylic acidL-prolineSynthesis of small peptides, collagen synthesis inhibition nih.gov, wikipedia.org
3-Aryl-azetidine-2-carboxylic acidL-prolineBuilding blocks for small peptides nih.gov
Azetidine-3-carboxylic acidβ-prolinePreparation of endomorphin tetrapeptides nih.gov
(Azetidin-3-yl)acetic acid4-Aminobutanoic acid (GABA)Structural analogue of GABA nih.gov

Precursor for Diverse Functionalized Azetidine Derivatives with Varying Regio- and Stereochemistry

The strained four-membered ring of this compound makes it susceptible to a variety of ring-opening and functionalization reactions, allowing for the synthesis of a diverse array of substituted azetidines with controlled regio- and stereochemistry.

A powerful strategy for the synthesis of functionalized azetidines involves the strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained intermediates can be generated from precursors related to 3-(trifluoromethyl)azetidine. Subsequent reaction with various nucleophiles and electrophiles allows for the stereospecific introduction of substituents onto the azetidine ring. nih.govresearchgate.net For example, reaction with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can yield diversely substituted 3-chloroazetidines and azetidin-3-ols, respectively. nih.govresearchgate.net Palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides access to cis-2,3-disubstituted azetidines. nih.govresearchgate.net

The functionalization can also be directed at the nitrogen atom. The benzoyl group of this compound can be removed and replaced with other substituents, allowing for further diversification. For example, late-stage modification of azetidine-containing macrocyclic peptides can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen. nih.gov

The table below showcases examples of functionalized azetidine derivatives obtained from azetidine precursors.

PrecursorReagent/Reaction ConditionProductReference(s)
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl chloroformate3-Chloro-2-(trifluoromethyl)azetidine derivative nih.gov, researchgate.net
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneTrifluoroacetic anhydride2-(Trifluoromethyl)azetidin-3-ol derivative nih.gov, researchgate.net
3-Aryl-2-trifluoromethyl-1-azabicyclobutanePd-catalyzed hydrogenolysiscis-3-Aryl-2-(trifluoromethyl)azetidine nih.gov, researchgate.net
N-Allyl sulfonylynamideTrifluoromethylation/cyclizationAzetidine-fused tricyclic compound rsc.org

Applications in Scaffold Diversification and Library Generation

The unique structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries for drug discovery. The synthesis and diversification of densely functionalized azetidine ring systems can provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These novel scaffolds can be used to generate lead-like molecules with desirable physicochemical and pharmacokinetic properties, particularly for targeting the central nervous system (CNS). nih.gov

The concept of "scaffold diversification," where multiple different scaffolds are used to generate a combinatorial library, has been shown to be a powerful strategy. nih.gov Azetidine-based scaffolds, including those derived from this compound, can contribute significantly to this approach by providing access to novel chemical space.

The solid-phase synthesis of large libraries of spirocyclic azetidines has been successfully demonstrated, showcasing the adaptability of the azetidine core for high-throughput synthesis and screening. nih.gov The ability to introduce diverse substituents at multiple positions on the azetidine ring allows for the creation of libraries with a high degree of structural and functional diversity.

Integration into Multi-Component and Cascade Reaction Sequences

This compound and its derivatives are well-suited for integration into multi-component reactions (MCRs) and cascade reaction sequences, which are highly efficient methods for the construction of complex molecules in a single step. nih.gov These processes are atom-economical and can rapidly generate molecular complexity from simple starting materials. frontiersin.org

A notable example is the cascade trifluoromethylation/cyclization of N-allyl ynamides to produce azetidine-fused tricyclic compounds, as mentioned earlier. rsc.org This reaction combines a trifluoromethylation event with a subsequent cyclization in a single pot, demonstrating the power of cascade reactions to build complex azetidine-containing architectures.

Furthermore, cascade processes involving the Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition have been utilized to synthesize complex polyheterocyclic systems. mdpi.com While not directly starting from this compound, this illustrates the potential for incorporating azetidine-based components into such powerful synthetic strategies. The development of new cascade reactions involving azetidine derivatives remains an active area of research, with the potential to provide rapid access to novel and medicinally relevant compounds.

Q & A

Basic: What synthetic routes are available for 1-benzoyl-3-(trifluoromethyl)azetidine, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves hydrogenation or cross-coupling strategies. For example, palladium-catalyzed hydrogenation under high-pressure (5 bar H₂) in methanol at 40°C achieves debenzylation of intermediates like 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, yielding azetidine derivatives (59% yield) . Alternatively, Cu(I)/TMEDA-catalyzed cross-coupling reactions with trifluoroacetimidoyl halides and amines can construct trifluoromethyl-substituted heterocycles, though ligand selection critically influences reactivity (e.g., aryl bromides require specific ligands for optimal yields) .

Key Considerations:

  • Catalyst Choice : Palladium hydroxide vs. copper-ligand systems.
  • Solvent/Temperature : Methanol at 40°C vs. polar aprotic solvents.
  • Substrate Tolerance : Halogenated aryl groups (Cl, Br, I) may require tailored conditions.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts (~-60 to -70 ppm), while ¹H NMR resolves azetidine ring protons (δ 3.5–4.5 ppm) and benzoyl aromatic signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₀F₃NO = 229.08 g/mol) and fragmentation patterns.
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.

Data Example (¹⁹F NMR):

Functional GroupChemical Shift (ppm)Reference
-CF₃-65.2

Advanced: How does the trifluoromethyl group influence the compound’s bioactivity and target binding?

Methodological Answer:
The -CF₃ group enhances lipophilicity and metabolic stability, promoting target engagement via hydrophobic interactions. In Mycobacterium tuberculosis, 3-(trifluoromethyl)azetidine derivatives inhibit mycolic acid assembly, with MIC values ranging from 0.12–2.0 µg/mL . Comparative studies show that replacing -CF₃ with -CH₃ reduces activity by ~10-fold, highlighting its role in membrane penetration and target affinity .

Biological Activity Data:

DerivativeMIC (µg/mL)Target Pathway
1-Benzoyl-3-(CF₃)azetidine0.25Mycolate biosynthesis
1-Benzoyl-3-(CH₃)azetidine2.5Inactive

Advanced: What mechanistic insights explain enantioselectivity in azetidine desymmetrization?

Methodological Answer:
Chiral phosphoric acid catalysts induce enantioselectivity via dual activation modes:

  • Mode A : Azetidine nitrogen and thione tautomer activation (ΔG‡ = 18.3 kcal/mol).
  • Mode B : Carbonyl activation (ΔG‡ = 20.1 kcal/mol), less favorable .
    Computational studies (DFT) reveal that steric effects from adamantyl substituents stabilize transition states, favoring R-enantiomer formation (>90% ee). Experimental validation via kinetic resolution (krel = 5.2) aligns with these models .

Advanced: How can contradictions in reported MIC values against M. tuberculosis be resolved?

Methodological Answer:
Discrepancies arise from strain variability (e.g., H37Rv vs. clinical isolates) and assay conditions (e.g., media composition). Standardized protocols are critical:

  • Culture Media : 7H9 vs. 7H11 agar impacts drug diffusion.
  • Endpoint Detection : Alamar Blue vs. CFU counting may skew MICs by 2–4× .
  • Transcriptomic Profiling : RNA-seq identifies resistance mechanisms (e.g., upregulation of efflux pumps) that explain reduced efficacy in specific strains .

Advanced: What structure-activity relationships (SAR) differentiate this compound from analogs?

Methodological Answer:
Key SAR findings:

  • Azetidine Ring Modifications : 3-Position substituents (-CF₃ > -CH₂OH > -H) dictate potency.
  • Benzoyl vs. Pyridyl : Replacing benzoyl with pyridyl (e.g., 2-(azetidin-1-yl)-3-chloro-5-CF₃-pyridine) shifts activity from antimycobacterial to neurological targets .
  • Halogen Effects : Chlorine at aryl positions enhances halogen bonding (e.g., 3-Cl improves IC₅₀ by 3× vs. H-substituted analogs) .

Comparative Activity:

CompoundBioactivity (IC₅₀)Target
1-Benzoyl-3-CF₃-azetidine0.25 µMMycolate synthase
2-(Azetidin-1-yl)-3-Cl-5-CF₃-pyridine1.8 µMNMDA receptor

Advanced: How can computational modeling optimize the compound’s BBB permeability for CNS applications?

Methodological Answer:
Azetidine’s rigid, small ring (vs. piperidine) reduces polar surface area, enhancing blood-brain barrier (BBB) penetration. In silico models (e.g., QSAR) prioritize:

  • LogP : Optimal range 2.0–3.5 (measured LogP = 2.8 for 1-benzoyl-3-CF₃-azetidine).
  • PSA : <70 Ų (calculated PSA = 45 Ų) .
    Libraries based on azetidine scaffolds show >30% improvement in CNS bioavailability compared to flexible analogs .

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